

Spectroscopic Data and Analysis of Kadsuphilin J: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of **Kadsuphilin J**, a lignan isolated from the roots of Kadsura longipedunculata. While the specific raw spectroscopic data for **Kadsuphilin J** is not publicly available in the resources accessed, this document details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy that are essential for the characterization of such natural products. The information is presented to guide researchers in the analysis of similar compounds.

Kadsuphilin J has the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47. The primary citation for its isolation and structural identification is a 2017 publication by Qi XZ, et al., in "Chinese Traditional and Herbal Drugs".

Spectroscopic Data Summary

The following tables are templates that represent how the spectroscopic data for **Kadsuphilin J** would be presented. In the absence of the specific data, these tables serve as a guide for the types of information that are critical for structural elucidation.

Table 1: NMR Spectroscopic Data for **Kadsuphilin J** (¹H-NMR and ¹³C-NMR)



Position	¹³ C δ (ppm)	¹Η δ (ppm, J in Hz)
1		
2		
3		
4		
5		
6		
7		
8		
9		
1'		
2'		
3'		
4'		
5'		
6'		
OMe		
OMe		
OMe		

Table 2: Mass Spectrometry Data for Kadsuphilin J



Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion Type
HRESIMS	[Calculated Value]	C22H30O7Na	[M+Na] ⁺
HRESIMS	[Observed Value]		

Table 3: Infrared (IR) Spectroscopic Data for Kadsuphilin J

Wavenumber (cm ⁻¹)	Functional Group Assignment
(Broad)	O-H (hydroxyl)
C-H (aromatic)	
C-H (aliphatic)	_
C=C (aromatic)	_
C-O (ether/hydroxyl)	-

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like **Kadsuphilin J**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

Sample Preparation: A few milligrams of the purified Kadsuphilin J are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



- ¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio.
- ¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- 2D NMR Spectroscopy: To establish connectivity, a suite of two-dimensional NMR experiments are performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

- Sample Introduction: A dilute solution of Kadsuphilin J is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: High-Resolution Electrospray Ionization (HRESIMS) is a common technique for natural products. The sample is ionized, often forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.



- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer. This high accuracy allows for the determination of the elemental composition.
- Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion is induced, and the masses of the resulting fragment ions are analyzed. This provides clues about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

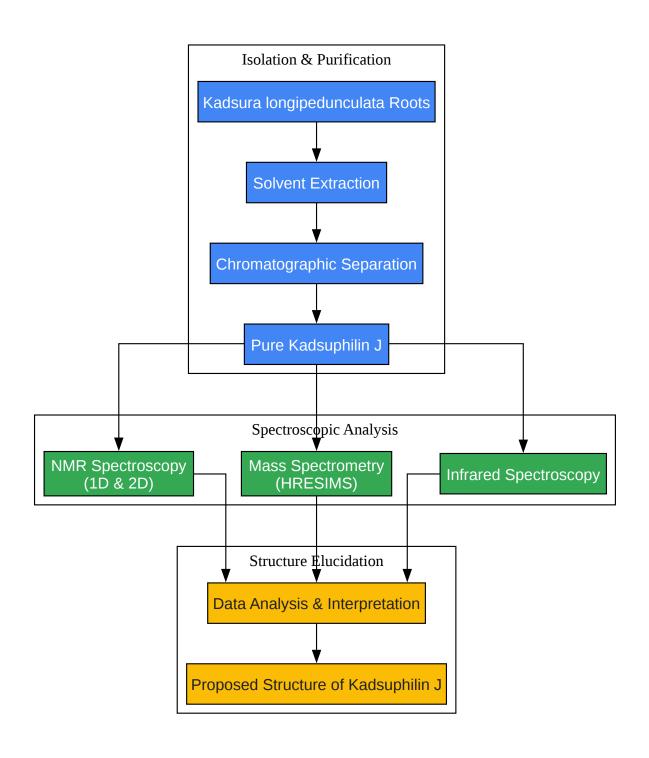
Protocol:

- Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured by a Fourier Transform Infrared (FT-IR) spectrometer.
- Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product.

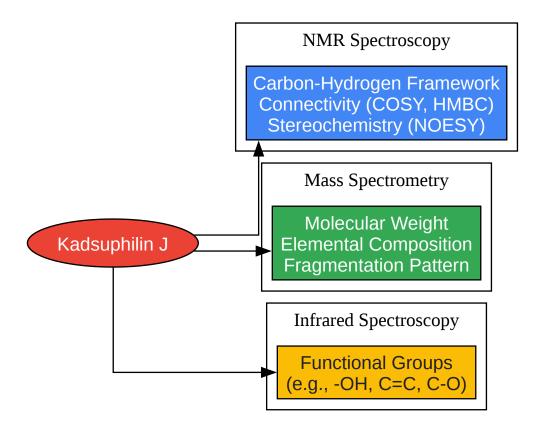




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Caption: General workflow for the isolation and structural elucidation of Kadsuphilin J.





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Caption: Information derived from different spectroscopic techniques for Kadsuphilin J.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of Kadsuphilin J: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369860#spectroscopic-data-for-kadsuphilin-j-nmr-ms-ir]

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